molecular formula C24H27N3O6S2 B2573425 (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-34-8

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2573425
CAS No.: 865197-34-8
M. Wt: 517.62
InChI Key: WTWBHQCIEMOZEF-IZHYLOQSSA-N
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Description

The compound "(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex molecule featuring a benzothiazole core fused with a morpholino sulfonyl group and an acetate ester moiety.

Properties

IUPAC Name

methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-15-5-10-20-21(11-15)34-24(27(20)14-22(28)32-4)25-23(29)18-6-8-19(9-7-18)35(30,31)26-12-16(2)33-17(3)13-26/h5-11,16-17H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWBHQCIEMOZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Morpholino sulfonamide : Known for enhancing solubility and bioactivity.
  • Benzoyl group : Often associated with anti-cancer properties.
  • Thiazole moiety : Linked to various biological activities including antimicrobial and anticancer effects.

The molecular formula is C24H30N4O4SC_{24}H_{30}N_4O_4S with a molecular weight of approximately 478.67 g/mol.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as kinases and proteases.
  • Modulation of Cellular Pathways : The compound may interact with signaling pathways like the Hedgehog pathway, which is crucial in development and cancer biology .
  • Antimicrobial Properties : Studies on related thiazole derivatives suggest potential antibacterial and antifungal activities .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies:

Activity Type Observed Effects Reference
AnticancerInhibits tumor cell proliferation in vitro
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential to inhibit key enzymes in cancer metabolism

Case Studies

  • Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against various bacterial strains, indicating promising antimicrobial properties .
  • Enzyme Inhibition Studies : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against specific kinases involved in cancer signaling pathways .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to benzothiazoles exhibit a range of biological activities:

Anti-inflammatory Properties

Several studies have demonstrated that benzothiazole derivatives possess significant anti-inflammatory effects. For instance, compounds similar to (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo models .

Analgesic Effects

The analgesic properties of related compounds have been confirmed through various assays, demonstrating efficacy comparable to traditional analgesics. In animal models, these compounds reduced pain responses significantly .

Antioxidant Activity

Antioxidant assays reveal that compounds of this class can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Case Study 1: Anti-inflammatory Evaluation

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of a related benzothiazole derivative in albino rats. The compound showed a dose-dependent reduction in inflammation markers compared to control groups .

Case Study 2: Analgesic Activity Assessment

Another investigation assessed the analgesic properties using the tail-flick method in rodents. Results indicated that the compound exhibited significant analgesic activity at doses of 50 mg/kg, outperforming some standard analgesics .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl and thiazole groups are key sites for nucleophilic attack.

Reaction Type Conditions Outcome Supporting Data
Sulfonyl Group Reactivity Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO) with triethylamine Substitution at the sulfonyl group, yielding derivatives with modified bioactivity.Analogous sulfamoyl benzoates undergo para-substitution with thiols .
Thiazole Ring Substitution Halogenation or alkylation under basic conditions Chlorination or alkylation at the thiazole C-2 or C-5 positions.Methyl 2-(2-chlorothiazol-5-yl)acetate derivatives show reactivity at these positions .

Hydrolysis and Condensation Reactions

The imino (C=N) and ester (COOCH₃) groups are susceptible to hydrolysis.

Reaction Type Conditions Outcome Supporting Data
Imino Group Hydrolysis Acidic or basic aqueous mediaCleavage of the imino bond, yielding benzoyl and thiazole fragments.Similar imino-containing thiazoles hydrolyze under acidic conditions.
Ester Hydrolysis NaOH/EtOH reflux Conversion to carboxylic acid, enhancing solubility for further coupling.Methyl 2-(2-aminothiazol-6-yl)acetate hydrolyzes to the acid .

Oxidation and Reduction Reactions

The morpholino sulfonyl group and thiazole ring participate in redox reactions.

Reaction Type Conditions Outcome Supporting Data
Sulfonyl Reduction LiAlH₄ or catalytic hydrogenationReduction of sulfonyl to sulfhydryl (-SH), altering electronic properties.Morpholino sulfonates are reduced to thiols in related studies.
Thiazole Ring Oxidation H₂O₂ or mCPBA Formation of thiazole N-oxide, modifying ring aromaticity and reactivity.Pyridazinone derivatives undergo analogous oxidations .

Biological Interaction Pathways

While not traditional "chemical reactions," interactions with biological targets are critical for applications.

Target Proposed Mechanism Functional Impact Supporting Data
Kinase Inhibition Binding to ATP pockets via sulfonyl and thiazole motifsInhibition of Pim kinases, impacting cancer cell proliferation.Structurally similar sulfonamides inhibit kinases.
Anti-inflammatory Activity Suppression of NF-κB/MAPK pathways Downregulation of IL-6/IL-23, mitigating psoriatic inflammation.Benzenoid derivatives with sulfonyl groups show comparable effects .

Synthetic and Analytical Considerations

  • Reaction Monitoring : TLC (Rf values) and NMR (δ 7.40–7.77 ppm for aromatic protons) are used to track progress.

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) ensures high purity .

  • Yield Optimization : Reactions in DMSO at 60°C for 72 hours improve regioselectivity in substitutions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents/Functional Groups Synthesis Method Potential Applications Reference
Target Compound Benzo[d]thiazole 2,6-dimethylmorpholino sulfonyl, methyl, (Z)-imino, acetate ester Likely multi-step alkylation/cyclization Pharmaceuticals/Agrochemicals
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyano, ethyl ester Three-component reaction (benzothiazole + ethyl bromocyanoacetate + indole) Not specified
Quinazolin-4(3H)-one derivatives Quinazolinone Hydrazide, pyrazole, thiazole Cyclization with thioglycolic acid or triethyl orthoformate Analgesics (screened for activity)
Metsulfuron methyl ester 1,3,5-triazin-2-yl Methoxy, methyl, sulfonyl, methyl benzoate Sulfonylurea synthesis Herbicide
Thiazol-5-ylmethyl carbamates Thiazole Hydroperoxypropan-2-yl, carbamate Multi-step functionalization Pharmacological candidates

Key Observations:

Core Heterocycle Diversity: The target compound’s benzo[d]thiazole core distinguishes it from quinazolinones and triazines , though all share nitrogen-rich heterocycles. Benzothiazoles are associated with diverse bioactivities, including antimicrobial and anticancer properties, while triazines are common in herbicides .

Substituent-Driven Functionality: The 2,6-dimethylmorpholino sulfonyl group in the target compound introduces steric bulk and polarizability, contrasting with the indole and cyano groups in the ethyl bromocyanoacetate-derived analog . Such substituents may enhance solubility or target binding in biological systems.

The target compound’s sulfonyl group may similarly modulate bioactivity, though specific data are lacking .

Methodological Considerations for Compound Similarity Assessment

As noted in , structural similarity is a cornerstone of virtual screening, with the assumption that analogous compounds elicit comparable biological responses. For the target compound:

  • 2D/3D Descriptor Analysis : Tools like Tanimoto coefficients or pharmacophore mapping could quantify similarity to sulfonylurea herbicides (e.g., metsulfuron methyl ester) or thiazole-based pharmaceuticals .
  • Functional Group Prioritization: The morpholino sulfonyl group may dominate similarity assessments, aligning it with sulfonamide drugs or agrochemicals despite differences in core structures .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing the benzothiazole core of the compound, and how can reaction conditions be optimized?

  • Methodological Answer : The benzothiazole moiety can be synthesized via cyclization reactions. For example, ethyl 2-(2-aminothiazol-4-yl)acetate derivatives are reacted with substituted bromoacetophenones in acetone under reflux (8–12 hours), followed by basification with NH4_4OH and purification via crystallization . Optimization includes adjusting solvent polarity (e.g., acetone vs. ethanol) and monitoring reaction progress via TLC. For multi-component reactions, combining benzothiazoles with indole derivatives in refluxing acetone (5 hours) yields structurally related compounds, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the imino group and structural integrity?

  • Methodological Answer :

  • 1H NMR : Key for identifying imino proton shifts (typically δ 8.5–10.5 ppm) and coupling patterns to confirm stereochemistry.
  • 13C NMR : Validates carbonyl and sulfonyl group positions (e.g., sulfonyl carbons at δ 110–120 ppm).
  • IR Spectroscopy : Confirms C=N stretching (1640–1680 cm1^{-1}) and ester C=O (1720–1750 cm1^{-1}) .
  • Elemental Analysis : Ensures purity (>95%) and matches calculated vs. observed C/H/N/S percentages .

Q. What solvent and catalyst systems are optimal for esterification or acetylation steps in the synthesis?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in esterification. For acetylation, acetic anhydride in acetic acid (reflux, 45–50 minutes) is effective .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acyl transfer, while mild bases (e.g., NaHCO3_3) prevent hydrolysis of sensitive groups .

Advanced Research Questions

Q. How can flow chemistry principles improve scalability and reproducibility of the benzothiazole intermediate synthesis?

  • Methodological Answer : Continuous-flow systems enable precise control of reaction parameters (temperature, residence time). For example, adapting the Omura-Sharma-Swern oxidation (used in diphenyldiazomethane synthesis) to flow conditions can reduce side reactions and improve yield. Key steps include:

  • Microreactor Design : Ensures rapid mixing and heat transfer.
  • DoE (Design of Experiments) : Identifies critical variables (e.g., reagent stoichiometry, flow rate) for optimization .
  • Table 1 : Example DoE Parameters for Flow Synthesis
VariableRange TestedOptimal Value
Temperature (°C)60–10080
Residence Time2–10 min6 min
Solvent Ratio1:1–1:31:2 (AcOEt:Hexane)

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for sulfonyl-containing compounds?

  • Methodological Answer :

  • Metabolic Stability Assays : Evaluate hepatic metabolism using microsomal fractions to identify rapid degradation pathways.
  • Protein Binding Studies : Assess plasma protein binding (e.g., via equilibrium dialysis) to explain reduced in vivo efficacy.
  • Structural Analog Comparison : Compare with sulfonylurea herbicides (e.g., metsulfuron methyl ester) to identify conserved pharmacophores and off-target effects .

Q. How can statistical experimental design (DoE) optimize multi-variable synthesis parameters for morpholino-sulfonyl derivatives?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., catalyst loading, solvent, temperature).
  • Response Surface Methodology (RSM) : Models nonlinear interactions (e.g., Central Composite Design) to maximize yield.
  • Case Study : In copolymer synthesis, RSM reduced reaction time by 40% while maintaining >90% yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or elemental analysis results during purity validation?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., EtOH:H2_2O) to remove impurities, as demonstrated in isoxazoline derivative purification .
  • HPLC-MS : Detects trace impurities (<0.1%) that elemental analysis may miss.
  • Repeat Under Controlled Conditions : Ensure consistent drying (vacuum desiccation) and calibration of analytical instruments .

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